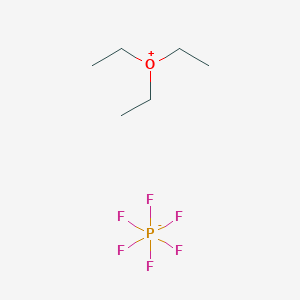

トリエチルオキソニウムヘキサフルオロリン酸

概要

科学的研究の応用

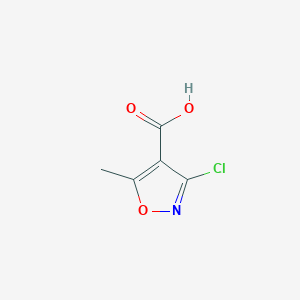

Furofenac has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various furan derivatives.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Explored for its anti-inflammatory and antiplatelet-aggregation activities.

Industry: Utilized in the production of bio-based chemicals and materials.

作用機序

フ ロ フェ ナ ク は、血小板シクロオキシゲナーゼ経路を調節することにより、その効果を発揮します。 このメカニズムには、トロンボキサンとプロスタグランジンの生成に重要な役割を果たすシクロオキシゲナーゼ酵素の阻害が含まれ、炎症と血小板凝集を抑制します .

準備方法

合成経路と反応条件

フ ロ フェ ナ ク は、フラン誘導体を含むさまざまな方法で合成することができます。 一般的なアプローチの 1 つには、金触媒の存在下でのジオールおよびトリオールの環化が含まれ、これは水性媒体中で行うことができます . 別の方法には、パラジウム触媒を使用して、エニン酢酸塩から 2,5-二置換フランを合成する方法が含まれます .

工業生産方法

フ ロ フェ ナ ク の工業生産は通常、酸化銀触媒の存在下でのフルフラールの脱カルボキシル化を伴います。 この方法は効率的かつスケーラブルであるため、大規模生産に適しています .

化学反応の分析

反応の種類

フ ロ フェ ナ ク は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件

形成される主要な生成物

酸化: フロ酸

還元: フルフリルアルコール

科学研究アプリケーション

フ ロ フェ ナ ク は、科学研究において幅広い用途があります。

類似化合物との比較

類似化合物

イブプロフェン: 同様の治療効果を持つ別の抗炎症化合物。

アスピリン: 抗血小板凝集作用で知られています。

ナプロキセン: フ ロ フェ ナ ク と抗炎症特性を共有しています。

独自性

フ ロ フェ ナ ク は、低い潰瘍原性を持つ抗血小板凝集作用と抗炎症作用を組み合わせたものであるため、他の非ステロイド系抗炎症薬と比較して、長期使用のためのより安全な選択肢となります .

特性

IUPAC Name |

triethyloxidanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O.F6P/c1-4-7(5-2)6-3;1-7(2,3,4,5)6/h4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHIFBONIQGZFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O+](CC)CC.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15F6OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50885001 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17950-40-2 | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17950-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017950402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethyloxonium hexafluorophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxonium, triethyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50885001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyloxonium hexafluorophosphate(1-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

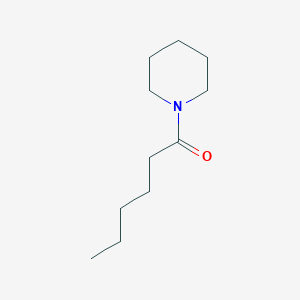

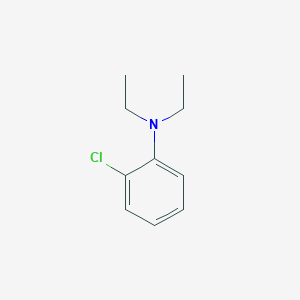

Feasible Synthetic Routes

Q1: What is the primary application of Triethyloxonium Hexafluorophosphate in polymer chemistry?

A1: Triethyloxonium Hexafluorophosphate is widely used as an initiator in cationic ring-opening polymerization. This compound effectively initiates the polymerization of cyclic ethers like Tetrahydrofuran [] and cyclic sulfides like Propylene Sulfide [], leading to the formation of linear polymers.

Q2: How does Triethyloxonium Hexafluorophosphate initiate polymerization?

A2: Triethyloxonium Hexafluorophosphate acts as a strong electrophile. It initiates polymerization by donating its ethyl group to the oxygen atom of cyclic ethers [, ] or the sulfur atom of cyclic sulfides [], generating a reactive cationic species. This cationic species then propagates the polymerization reaction.

Q3: Are there any limitations to using Triethyloxonium Hexafluorophosphate as a polymerization initiator?

A3: Yes, several factors can influence the effectiveness of Triethyloxonium Hexafluorophosphate and the properties of the resulting polymers. These include:

- Slow Initiation and Propagation-Depropagation Equilibria: In the polymerization of Tetrahydrofuran, slow initiation by Triethyloxonium Hexafluorophosphate, coupled with propagation-depropagation reactions, can lead to a broadening of the molecular weight distribution in the final polymer product [].

- Chain Transfer to Polymer: During polymerization, the growing polymer chain can abstract a proton from another polymer chain, leading to chain transfer. This process can also contribute to a broader molecular weight distribution [].

- Limited Conversion with Certain Anions: The choice of counterion for the Triethyloxonium cation can impact polymerization. For instance, using Triethyloxonium Hexachloroantimonate results in limited conversion due to a termination reaction between the growing polymer chain and the SbCl anion [].

Q4: How does the polymerization of Dioxolane using Triethyloxonium Hexafluorophosphate differ from other cyclic ethers?

A4: Research suggests that the polymerization of Dioxolane by Triethyloxonium Hexafluorophosphate might involve a more complex mechanism than a simple linear propagation. NMR studies indicate that only a small portion of the initiator is consumed, and the polymer product contains a mix of high and low molecular weight material. This finding suggests that the active center in Dioxolane polymerization might be a secondary oxonium ion on a larger cyclic polymer, rather than the primary trialkyloxonium ion [].

Q5: Beyond polymerization, what other applications does Triethyloxonium Hexafluorophosphate have in organic synthesis?

A5: Triethyloxonium Hexafluorophosphate is a versatile reagent for introducing ethyl groups into molecules. For example, it facilitates the efficient and regioselective synthesis of 2-methyl-2H-indazoles and 2-ethyl-2H-indazoles [].

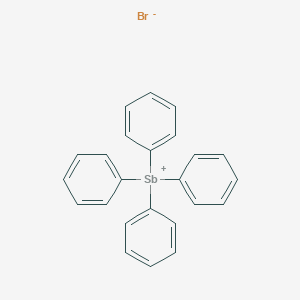

Q6: What is the structure of Triethyloxonium Hexafluorophosphate?

A6: Triethyloxonium Hexafluorophosphate features a central oxygen atom bonded to three ethyl groups, carrying a positive charge. This cation is balanced by a Hexafluorophosphate (PF6-) anion. While specific spectroscopic data isn't provided in the abstracts, the cationic structure has been confirmed through X-ray crystallography [].

Q7: Is there a relationship between solvent properties and the reactivity of Triethyloxonium Hexafluorophosphate?

A7: Yes, the rate of Triethyloxonium Hexafluorophosphate solvolysis varies significantly depending on the solvent used. This variation is attributed to the solvent's nucleophilicity and ionizing power. A nucleophilicity scale based on Triethyloxonium Hexafluorophosphate solvolysis has been developed using the Grunwald-Winstein equation, highlighting the importance of solvent selection in reactions involving this compound [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[a]naphtho[8,1,2-cde]naphthacene](/img/structure/B93301.png)